Einecs 269-766-3

Description

Contextualization within Complex Organic Chemistry

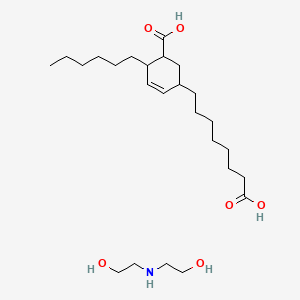

The parent acid, 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, is a complex dicarboxylic acid. Its structure is characterized by several key features: a cyclohexene (B86901) ring, which is a six-membered carbon ring with one double bond; a long-chain octanoic acid group; a hexyl group; and an additional carboxylic acid group attached to the ring. This combination of a hydrophobic alkyl-substituted ring and two hydrophilic carboxylic acid groups makes the molecule amphiphilic.

Dicarboxylic acids are a significant class of organic compounds used as building blocks in the synthesis of a wide array of products, including polymers like polyamides and polyesters, adhesives, lubricants, and pharmaceuticals. longdom.orggerli.com Their ability to form salts or be converted into more reactive derivatives like acid chlorides makes them versatile intermediates in organic synthesis. longdom.org The specific structure of 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, with its bulky and asymmetric nature, suggests its use in creating specialized polymers or as a surfactant. The dipotassium (B57713) salt of this acid, for instance, has been noted for its amphiphilic character, enabling its use in detergents and emulsifiers. vulcanchem.com

Overview of the Chemical Compound's Formation as a 1:1 Complex

The compound Einecs 269-766-3 is the result of a 1:1 stoichiometric reaction between the dicarboxylic acid (5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid) and 2,2'-iminobis(ethanol), also known as diethanolamine (B148213). longdom.org This formation is an acid-base reaction, where the acidic carboxylic acid groups on the parent molecule react with the basic secondary amine of diethanolamine to form a diethanolammonium salt. sci-hub.se

The resulting compound is a protic ionic liquid or salt. sci-hub.se In this 1:1 complex, one of the two carboxylic acid protons is transferred to the nitrogen atom of the diethanolamine, creating a positively charged diethanolammonium cation and a negatively charged carboxylate anion on the parent acid. The interaction is stabilized by ionic bonds and hydrogen bonding between the components. researchgate.net This complexation significantly alters the physicochemical properties of the parent acid, such as its solubility and stability, particularly in aqueous solutions. ontosight.ai While heating a dicarboxylic acid with diethanolamine can lead to the formation of amides, the 1:1 compound specified by this compound is a salt formed under less harsh conditions. google.com

Significance in Contemporary Chemical Research

The unique structure of this compound makes it a subject of interest in various research and industrial domains. Its properties are being explored for several applications.

Detailed research has pointed towards its utility in various fields:

Surfactants and Detergents: The formation of alkanolamides from the reaction of this dicarboxylic acid with alkanolamines has been shown to yield products with increased detergency. google.com

Corrosion Inhibition: Carboxylic acid-amine salts are commonly used as corrosion inhibitors in fuels. They function by adsorbing onto metal surfaces, forming a protective barrier. google.com

Lubricating Agents and Cleaning Agents: A related compound, the 1:2 complex with triethanolamine, is reported to be used as a lubricating and cleaning agent. nih.gov

Precursor for Complex Molecules: As a functionalized cyclohexene derivative, the parent acid serves as a building block for more complex molecules. ontosight.ai The compound itself is used in reaction products with epoxidized soybean oil and polyethylene (B3416737) glycol for applications in coatings, adhesives, and personal care products, where it helps to neutralize acidic groups and improve stability. ontosight.ai

Material Science: Dicarboxylic acids are crucial in designing functional surfaces and materials like hydrogels and porous membranes by acting as cross-linking agents. metall-mater-eng.comresearchgate.net The ability of the parent acid to form complexes suggests its potential in creating novel materials with tailored properties. ontosight.ai

Chemical Compound Data

Interactive Table of Compound Properties

| Property | Value |

|---|---|

| EINECS Number | 269-766-3 |

| CAS Number | 68324-22-1 |

| Molecular Formula | C25H47NO6 |

Structure

3D Structure of Parent

Properties

CAS No. |

84581-18-0 |

|---|---|

Molecular Formula |

C25H47NO6 |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C21H36O4.C4H11NO2/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;6-3-1-5-2-4-7/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);5-7H,1-4H2 |

InChI Key |

DCDKFIZYBRYJPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)NCCO |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 2 Cyclohexene 1 Octanoic Acid, 5 Carboxy 4 Hexyl , Compd. with 2,2 Iminobis Ethanol 1:1

Synthesis of the 2-Cyclohexene-1-octanoic Acid, 5-carboxy-4-hexyl- Moiety

The dicarboxylic acid component, 5(or 6)-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, is a complex cyclic structure. Its synthesis is primarily achieved through a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.

Precursor Synthesis and Functionalization Strategies

The primary precursors for the synthesis of this dicarboxylic acid are naturally occurring fatty acids, specifically linoleic acid, which is commonly sourced from tall oil, and acrylic acid. Linoleic acid, a polyunsaturated fatty acid, serves as the diene component in the Diels-Alder reaction, while acrylic acid acts as the dienophile.

The reaction is typically carried out at elevated temperatures, generally between 200°C and 270°C. To facilitate this reaction, a catalyst is often employed. Iodine is a commonly used catalyst for this specific transformation, used in catalytic amounts ranging from 0.01% to 0.50% by weight of the fatty acids. The reaction involves the [4+2] cycloaddition of the conjugated double bond system in linoleic acid with the double bond of acrylic acid, leading to the formation of the substituted cyclohexene (B86901) ring structure.

Functionalization is inherent in this process, as the carboxylic acid groups from both the linoleic acid and acrylic acid are incorporated into the final molecule, resulting in the desired dicarboxylic acid structure. The hexyl group is derived from the hydrocarbon chain of the linoleic acid precursor.

| Reaction Parameter | Typical Range | Notes |

| Reactants | Linoleic Acid (from Tall Oil), Acrylic Acid | Linoleic acid acts as the diene, acrylic acid as the dienophile. |

| Temperature | 200°C - 270°C | High temperatures are required to overcome the activation energy of the reaction. |

| Catalyst | Iodine | Used in small quantities to promote the reaction. |

| Catalyst Loading | 0.01% - 0.50% by weight of fatty acids | Catalytic amounts are sufficient to achieve the desired transformation. |

Stereochemical Control in Acid Moiety Synthesis

The Diels-Alder reaction is known for its stereospecificity, where the stereochemistry of the reactants is transferred to the product. In the reaction between linoleic acid and acrylic acid, several stereoisomers can be formed. The relative orientation of the dienophile to the diene in the transition state determines the stereochemistry of the product, leading to the formation of endo and exo isomers.

The endo product is generally favored under kinetic control, especially in reactions involving cyclic dienes, due to secondary orbital interactions that stabilize the transition state. However, the exo product is often the thermodynamically more stable isomer. The reaction conditions, including temperature and the presence of Lewis acid catalysts, can influence the ratio of endo to exo products. For the synthesis of 5(or 6)-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, the specific stereochemical outcome will depend on the precise reaction conditions employed, though detailed studies on the endo/exo selectivity for this specific reaction are not extensively documented in publicly available literature.

Synthesis of the 2,2'-Iminobis(ethanol) Component

The second component of the target compound is 2,2'-iminobis(ethanol), commonly known as diethanolamine (B148213) (DEA). The industrial synthesis of diethanolamine is a well-established process involving the reaction of ethylene (B1197577) oxide with aqueous ammonia.

This reaction proceeds via the nucleophilic attack of the nitrogen atom of ammonia on the epoxide ring of ethylene oxide. The initial reaction forms monoethanolamine. Subsequent reactions of monoethanolamine with additional molecules of ethylene oxide lead to the formation of diethanolamine and triethanolamine.

The ratio of the products (mono-, di-, and triethanolamine) can be controlled by adjusting the stoichiometry of the reactants. A higher molar ratio of ammonia to ethylene oxide favors the formation of monoethanolamine, while a lower ratio increases the yield of diethanolamine and triethanolamine. The desired diethanolamine is then separated from the product mixture by distillation.

| Reactant | Role |

| Ethylene Oxide | Electrophilic substrate |

| Aqueous Ammonia | Nucleophilic reagent |

Formation of the 1:1 Complex: Methodological Approaches

The final step in the synthesis of EINECS 269-766-3 is the formation of a 1:1 complex between the 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl- moiety and 2,2'-iminobis(ethanol). This is an acid-base reaction resulting in the formation of an ammonium (B1175870) carboxylate salt.

Direct Complexation and Salt Formation Techniques

The most straightforward method for the formation of the 1:1 complex is the direct mixing of the dicarboxylic acid and diethanolamine. As a dicarboxylic acid, the acid moiety has two acidic protons, and diethanolamine is a secondary amine that can act as a base. The reaction involves the transfer of a proton from one of the carboxylic acid groups to the nitrogen atom of diethanolamine, forming a diethanolammonium cation and a carboxylate anion.

This salt formation is typically an exothermic process that can be carried out by simply combining the two components, often in a suitable solvent to facilitate mixing and heat dissipation. The stoichiometry is controlled by adding one molar equivalent of diethanolamine to one molar equivalent of the dicarboxylic acid to ensure the formation of the desired 1:1 complex.

Solvent Effects on Complexation Yields and Purity

The choice of solvent can significantly impact the yield and purity of the final salt. The ideal solvent should dissolve the reactants to a sufficient extent to allow for the reaction to occur but should ideally precipitate the product, allowing for easy isolation by filtration.

The polarity of the solvent plays a crucial role. Polar solvents can facilitate the ionization of the carboxylic acid and the stabilization of the resulting ions, which can be favorable for salt formation. However, if the salt is also highly soluble in the polar solvent, isolation can be challenging and may require evaporation of the solvent or the addition of an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.

Non-polar solvents may be less effective at solvating the ionic species, which can lead to a higher driving force for precipitation of the salt once it is formed. The selection of the optimal solvent or solvent mixture is a critical parameter that needs to be determined empirically to maximize both the yield and the purity of the final product. The crystal morphology of the salt can also be influenced by the solvent system, which in turn can affect its physical properties and ease of handling.

| Solvent Property | Potential Effect on Complexation |

| Polarity | High polarity can favor ion formation but may increase product solubility. Low polarity may promote precipitation. |

| Solubility of Reactants | Both reactants should have sufficient solubility to allow for efficient mixing and reaction. |

| Solubility of Product | Low solubility of the salt product is desirable for high recovery through precipitation and filtration. |

Optimization of Reaction Conditions and Process Efficiency

For the Diels-Alder reaction, several parameters can be adjusted to maximize the yield and purity of the 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-. Key variables include the reaction temperature, the presence and type of catalyst, the molar ratio of reactants, and the reaction time.

Temperature: The reaction is typically conducted at high temperatures, generally between 180°C and 260°C. google.com The optimal temperature can influence the reaction rate and the formation of side products.

Catalyst: While the reaction can proceed without a catalyst, the use of catalysts like crystalline clays can enhance the reaction rate. google.com The choice and concentration of the catalyst are critical for optimizing the process.

Reactant Ratio: The stoichiometry of the fatty acid to the dienophile (e.g., acrylic acid) is a crucial factor. A molar ratio of about 1.25 to 3 moles of acrylic acid to one diene equivalent of the polyunsaturated fatty acid is often employed. google.com

Reaction Time: The duration of the reaction, typically ranging from 2 to 8 hours, needs to be optimized to ensure complete conversion without promoting the degradation of the product. google.com

The table below summarizes the key parameters for the synthesis of the dicarboxylic acid intermediate.

| Parameter | Range | Notes |

| Temperature | 180°C - 300°C | Higher temperatures can increase reaction rate but may lead to side reactions. |

| Catalyst | Crystalline Clay / Iodine / None | Catalyst can improve reaction kinetics. |

| Reactant Ratio (Dienophile:Diene) | 1.25:1 to 3:1 | Excess dienophile can drive the reaction to completion. |

| Reaction Time | 2 - 8 hours | Sufficient time is needed for the reaction to go to completion. |

For the subsequent salt formation with diethanolamine, the optimization focuses on ensuring a complete 1:1 molar reaction and efficient isolation of the final product. Key considerations include the purity of the reactants, the choice of solvent, the reaction temperature, and the method of product isolation. A non-reactive solvent that allows for the dissolution of both reactants is typically chosen. The reaction is often carried out at a moderate temperature to ensure a complete reaction without causing decomposition. The final product is then typically isolated by precipitation and filtration, followed by drying.

The efficiency of this step is largely dependent on achieving the correct stoichiometry and preventing the formation of by-products. The table below outlines the conceptual parameters for optimizing the salt formation process.

| Parameter | Consideration | Desired Outcome |

| Stoichiometry (Acid:Amine) | 1:1 molar ratio | Complete neutralization to form the desired salt. |

| Solvent | Inert, solubilizing for reactants | Facilitates reaction and product isolation. |

| Temperature | Moderate | Ensures complete reaction without degradation. |

| Isolation Method | Precipitation/Crystallization | High yield and purity of the final product. |

Table of Compound Names

| Chemical Name | Other Names |

| 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, Compd. with 2,2'-iminobis(ethanol) (1:1) | This compound |

| Linoleic acid | - |

| Acrylic acid | - |

| Maleic anhydride | - |

| 2,2'-Iminobis(ethanol) | Diethanolamine |

| Iodine | - |

| Fumaric acid | - |

| Tung oil fatty acids | - |

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexene 1 Octanoic Acid, 5 Carboxy 4 Hexyl , Compd. with 2,2 Iminobis Ethanol 1:1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

The ¹H NMR spectrum of this compound would be a composite of the signals from the dicarboxylic acid anion and the diethanolammonium cation.

Dicarboxylic Acid Moiety : The protons on the cyclohexene (B86901) ring would appear in the olefinic region (around 5.5-6.0 ppm) and the aliphatic region. Protons adjacent to the carbonyl groups and the double bond would be deshielded and resonate at lower fields (around 2.0-3.0 ppm). libretexts.org The long hexyl and octanoic acid chains would produce a series of overlapping multiplets in the upfield region (approximately 0.8-1.6 ppm), with the terminal methyl group of the hexyl chain appearing as a triplet around 0.9 ppm. researchgate.net

Diethanolamine (B148213) Moiety : In the salt, the amine group is protonated, forming a secondary ammonium (B1175870) ion. The protons of the two equivalent ethyl groups in diethanolamine typically show two triplets. The protons on the carbons adjacent to the positively charged nitrogen (-CH₂-NH₂⁺-) would be expected to resonate downfield (around 3.2 ppm) compared to the protons on the carbons adjacent to the hydroxyl group (-CH₂-OH), which would appear at approximately 3.9 ppm. hmdb.canih.govbmrb.io The protons of the NH₂⁺ and OH groups would be visible as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons

| Structural Fragment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Olefinic Protons (Cyclohexene) | 5.5 - 6.0 | Multiplet |

| Protons α to Carbonyl/C=C | 2.0 - 3.0 | Multiplet |

| Aliphatic Chain Protons (Hexyl, Octanoic) | 1.2 - 1.6 | Multiplet |

| Terminal CH₃ (Hexyl) | ~0.9 | Triplet |

| -CH₂-N⁺H₂- (Diethanolammonium) | ~3.2 | Triplet |

| -CH₂-OH (Diethanolammonium) | ~3.9 | Triplet |

| N⁺H₂ Protons | Variable | Broad Singlet |

| OH Protons | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.

Dicarboxylic Acid Moiety : The most downfield signals would correspond to the carboxylate carbons (-COO⁻), typically appearing in the range of 170-180 ppm. The sp² carbons of the cyclohexene double bond would resonate around 125-135 ppm. The numerous sp³ carbons of the hexyl and octanoic acid chains, as well as the cyclohexene ring, would produce a cluster of signals in the aliphatic region (10-70 ppm). mdpi.com

Diethanolamine Moiety : The carbons of the diethanolamine component would give two distinct signals. The carbon atom adjacent to the nitrogen (-CH₂-NH₂⁺-) would be found at approximately 51 ppm, while the carbon adjacent to the oxygen (-CH₂-OH) would appear further downfield at around 59-60 ppm. bmrb.iohmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons

| Structural Fragment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylate Carbons (-COO⁻) | 170 - 180 |

| Olefinic Carbons (C=C) | 125 - 135 |

| Aliphatic Carbons (Chains & Ring) | 10 - 70 |

| -CH₂-N⁺H₂- (Diethanolammonium) | ~51 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings, helping to trace the connectivity within the hexyl chain, the octanoic acid chain, and the cyclohexene ring. It would also confirm the coupling between the -CH₂-N⁺H₂- and -CH₂-OH protons within the diethanolamine moiety. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the various fragments of the molecule, for instance, linking the hexyl group and the octanoic acid chain to the correct positions on the cyclohexene ring. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the bonding, particularly hydrogen bonding. jconsortium.com

The IR and Raman spectra of Einecs 269-766-3 would be dominated by features arising from the salt formation between the carboxylic acid groups and the amine.

Carboxylate Group (-COO⁻) : The deprotonation of the carboxylic acid groups to form carboxylates results in the disappearance of the broad O-H stretching band (typically seen from 2500-3300 cm⁻¹) of the acid. researchgate.netacs.org Instead, strong characteristic absorption bands for the carboxylate anion appear. An intense asymmetric stretching vibration is expected around 1550-1610 cm⁻¹, and a weaker symmetric stretching vibration occurs in the 1400-1440 cm⁻¹ region. acs.org

Ammonium Group (-N⁺H₂-) : The protonation of the secondary amine of diethanolamine to a secondary ammonium ion gives rise to a very broad and strong N⁺-H stretching band in the region of 2400-3200 cm⁻¹. spectroscopyonline.com This broadness is a hallmark of amine salts and is due to strong hydrogen bonding. spectroscopyonline.com

Hydroxyl Group (-OH) : A broad O-H stretching band for the alcohol functional groups of the diethanolamine moiety would be expected around 3200-3550 cm⁻¹. jconsortium.com

C=C and C-H Bonds : The C=C stretching vibration of the cyclohexene ring would likely appear as a medium intensity band around 1650 cm⁻¹. The various C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed in the 2850-3100 cm⁻¹ range. libretexts.orgjconsortium.com

Table 3: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3550 | Strong, Broad |

| N⁺-H Stretch (Ammonium) | 2400 - 3200 | Strong, Very Broad |

| C-H Stretch (sp², sp³) | 2850 - 3100 | Strong/Medium |

| C=C Stretch (Olefin) | ~1650 | Medium |

| COO⁻ Asymmetric Stretch | 1550 - 1610 | Strong |

The presence of multiple hydrogen bond donors (N⁺H₂ and OH) and acceptors (COO⁻ and OH) in the compound leads to an extensive and complex hydrogen-bonding network. This network is a key feature influencing the physical properties of the substance. The broadness of the O-H and N⁺-H stretching bands in the IR spectrum is direct evidence of strong intermolecular and intramolecular hydrogen bonding. spectroscopyonline.com Raman spectroscopy can also be a valuable tool for studying these interactions. For instance, in aqueous solutions of diethanolamine, specific Raman peaks have been identified and their shifts can be correlated with concentration and intermolecular interactions. scialert.net In the solid state, the precise positions and shapes of the vibrational bands can provide insight into the crystal packing and the specific hydrogen bond geometries.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of the title compound. The analysis would involve examining both the intact salt and its individual components, which would likely dissociate in the ion source.

High-resolution mass spectrometry is critical for determining the elemental composition of the compound by providing a highly accurate mass measurement. For the 1:1 salt with the molecular formula C₂₅H₄₇NO₆, the expected exact mass can be calculated.

The dicarboxylic acid component (C₂₁H₃₆O₄) and diethanolamine (C₄H₁₁NO₂) would likely be observed as individual entities or as adducts in the mass spectrum. nist.govuni.luuni.lu In positive ion mode ESI-HRMS, the protonated molecule of diethanolamine [C₄H₁₂NO₂]⁺ would be expected, while in negative ion mode, the deprotonated dicarboxylic acid [C₂₁H₃₅O₄]⁻ would be prominent. acs.orgresearchgate.net The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data

| Ion | Predicted m/z |

|---|---|

| [C₂₁H₃₅O₄]⁻ | 351.2541 |

Note: These are theoretical values. Actual measurements may vary slightly.

Tandem mass spectrometry (MS/MS) would be employed to gain detailed structural information by fragmenting the precursor ions. astm.orgiteh.aiantpedia.comgoogle.com

Fragmentation of the Dicarboxylic Acid Anion: The fragmentation of the [C₂₁H₃₅O₄]⁻ ion would likely involve neutral losses of water (H₂O) and carbon dioxide (CO₂). Cleavage of the alkyl chains and fragmentation of the cyclohexene ring would also produce characteristic product ions, helping to confirm the positions of the functional groups. researchgate.net

Fragmentation of the Diethanolamine Cation: The MS/MS spectrum of the protonated diethanolamine ion [C₄H₁₂NO₂]⁺ is well-documented. foodb.camassbank.eumassbank.eumassbank.jp Key fragmentation pathways include the loss of water and the cleavage of the C-C and C-N bonds, leading to characteristic fragment ions.

Table 2: Predicted MS/MS Fragmentation of Diethanolamine [C₄H₁₂NO₂]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss |

|---|---|---|

| 106.1 | 88.1 | H₂O |

| 106.1 | 74.1 | CH₂O |

Note: Based on typical fragmentation patterns of diethanolamine.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline solid state of the salt.

If a suitable single crystal of the compound can be grown, single-crystal XRD would provide a precise model of the crystal structure. digitellinc.comrsc.orgresearchgate.netresearchgate.net This would confirm the 1:1 stoichiometry and reveal the nature of the intermolecular interactions. It is expected that the crystal structure would feature strong hydrogen bonds between the protonated secondary amine of the diethanolamine cation and the carboxylate groups of the dicarboxylic acid anion, forming a robust supramolecular network. mdpi.comnih.govresearchgate.netacs.org The conformation of the cyclohexene ring and the arrangement of the alkyl chains would also be determined.

Powder X-ray diffraction (PXRD) is crucial for analyzing the bulk material, confirming its phase purity, and identifying any potential polymorphism. scirp.orgnih.govrsc.orgnih.govicdd.com Different crystalline forms, or polymorphs, would exhibit distinct PXRD patterns. google.comacs.orggoogle.com The comparison of the experimental PXRD pattern with a pattern calculated from single-crystal XRD data would verify that the bulk material corresponds to the determined single-crystal structure. rsc.org This technique is also essential for quality control in any potential manufacturing process.

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Stability Profiling

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability, melting point, and other phase transitions of the compound. nih.govgoogle.comacs.orggoogle.comu-tokyo.ac.jputwente.nlresearchgate.net

Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point of the crystalline salt. The presence of multiple melting peaks could indicate polymorphism or the presence of impurities. google.comacs.orggoogle.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as a function of temperature. For this compound, the TGA curve would likely show thermal stability up to a certain temperature, followed by decomposition. The decomposition profile could reveal information about the thermal stability of the salt linkage and the subsequent breakdown of the individual organic components. google.comacs.orggoogle.com For instance, an initial weight loss might correspond to the loss of the diethanolamine moiety, followed by the decomposition of the dicarboxylic acid at higher temperatures.

Table 3: List of Compound Names

| Compound Name |

|---|

| 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compd. with 2,2'-iminobis(ethanol) (1:1) |

| 2,2'-iminobis(ethanol) |

| Diethanolamine |

Chemical Reactivity and Mechanistic Studies of 2 Cyclohexene 1 Octanoic Acid, 5 Carboxy 4 Hexyl , Compd. with 2,2 Iminobis Ethanol 1:1

Reaction Pathways and Transformation Mechanisms

The reactivity of Einecs 269-766-3 is multifaceted, owing to the diverse functional groups within its structure. The compound can undergo reactions typical of carboxylic acids, alkenes, and amino alcohols.

Esterification and Amidation Reactions

The presence of two carboxylic acid moieties and the diethanolamine (B148213) component allows for intramolecular and intermolecular esterification and amidation reactions, particularly under thermal stress. The initial salt formation between the carboxylic acid and the amine is a reversible acid-base reaction. google.commsu.edu Upon heating above 100°C, this ammonium (B1175870) carboxylate salt can dehydrate to form amides. libretexts.orglumenlearning.com

The diethanolamine moiety contains both secondary amine and primary alcohol functionalities, presenting competing reaction pathways. libretexts.org

Amidation: The secondary amine of diethanolamine can react with one of the carboxylic acid groups of the dicarboxylic acid to form an amide bond. This is a condensation reaction involving the elimination of a water molecule. mdpi.comdur.ac.uk The direct reaction is often difficult due to the formation of the unreactive carboxylate salt, but can be driven by heat. libretexts.org

Esterification: The hydroxyl groups of diethanolamine can react with the carboxylic acid groups to form esters, again with the elimination of water. This reaction, known as Fischer-Speier esterification, is typically catalyzed by an acid and is reversible. wikipedia.orgsparkl.memasterorganicchemistry.com Given that the compound itself is a salt, the reaction would likely proceed via thermal condensation. Polyesters can be formed through the reaction of a dicarboxylic acid and a diol. libretexts.orglibretexts.org

The formation of poly(amide-ester)s is also a possibility, arising from the polycondensation of dicarboxylic acids and aminoalcohols. researchgate.net The specific outcome of these reactions would be highly dependent on the reaction conditions, such as temperature and the presence of catalysts.

Reactions Involving the Cyclohexene (B86901) Moiety

The cyclohexene ring introduces a site of unsaturation, making it susceptible to a variety of addition reactions. vulcanchem.com

Electrophilic Addition: The carbon-carbon double bond in the cyclohexene ring is electron-rich and can be attacked by electrophiles. csbsju.edu For example, it can react with halogens like bromine (Br₂) to form a dibromo derivative through a bromonium ion intermediate. chemguide.co.uk The reaction with hydrogen halides (HX) would also proceed via electrophilic addition, with the hydrogen acting as the initial electrophile. savemyexams.comsavemyexams.com

Free-Radical Reactions: The cyclohexene moiety can also undergo free-radical reactions. For instance, in the presence of a radical initiator like benzoyl peroxide, it can react with other molecules. capes.gov.br Free-radical substitution at the allylic position (the carbon atom adjacent to the double bond) is also a possible reaction pathway, for example, with bromine in the presence of UV light. echemi.com Additionally, 6-exo free radical cyclization is a known reaction for certain acyclic carbohydrate intermediates to form polyhydroxylated cyclohexane (B81311) derivatives. acs.org

Derivatization and Functionalization Strategies

The functional groups present in this compound offer multiple handles for chemical modification to alter its properties for specific applications.

Modifications at Carboxylic Acid Groups

The two carboxylic acid groups are primary sites for derivatization.

Esterification: Beyond the reaction with its own diethanolamine counter-ion, the carboxylic acids can be esterified with various other alcohols under acidic conditions or using coupling agents. organic-chemistry.orgcolostate.edu For analytical purposes, such as gas chromatography, derivatization to more volatile esters (e.g., methyl or ethyl esters) is a common strategy. colostate.edu Silylation, using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), is another method to convert carboxylic acids into more volatile derivatives for GC analysis. lmaleidykla.lt

Amide Formation: The carboxylic acids can be converted to a wide range of amides by reacting them with primary or secondary amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by activating the carboxylic acid. libretexts.orgorganic-chemistry.org

Salt Formation: The carboxylic acid groups can form salts with various bases, which can alter the solubility and other physical properties of the compound. msu.edu

Alterations of the Iminobis(ethanol) Moiety

The diethanolamine part of the salt also provides opportunities for functionalization.

N-Alkylation/N-Arylation: The secondary amine can be subjected to alkylation or arylation reactions.

Hydroxyl Group Reactions: The two hydroxyl groups can be esterified with other carboxylic acids or converted to other functional groups. For instance, they can be converted to halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which can then be further transformed. chemistrysteps.com

Complexation: Diethanolamine and its derivatives are known to form complexes with metal ions. mdpi.com This property can be exploited to graft the molecule onto surfaces or to create novel catalytic materials. For example, a palladium(0)-diethanolamine complex has been grafted onto natural asphalt (B605645) to create a recyclable catalyst. acs.org Diethanolamine functionalization has also been used to modify adsorbents for applications like CO₂ capture. researchgate.netnih.gov

Kinetic and Thermodynamic Studies of Chemical Transformations

The formation of the initial salt from a carboxylic acid and an amine is typically a fast and exothermic reaction. dur.ac.uk The subsequent thermal decomposition of this salt to form an amide is an equilibrium-controlled process.

For esterification reactions, both kinetic and thermodynamic factors are crucial. sparkl.mesparkl.me The reactions are generally reversible, and the position of the equilibrium can be influenced by factors such as temperature, concentration of reactants, and the removal of water. sparkl.memasterorganicchemistry.com Uncatalyzed esterification of carboxylic acids has been studied, and while slower than catalyzed reactions, the kinetic and thermodynamic parameters can be determined. maxwellsci.comsemanticscholar.org The rate of esterification is dependent on temperature and the concentration of the reactants. sparkl.mesemanticscholar.org

The table below presents hypothetical, illustrative kinetic data for the esterification of a dicarboxylic acid, which could be analogous to the reactions of the acid component of this compound.

Table 1: Illustrative Kinetic Data for Dicarboxylic Acid Esterification

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Equilibrium Constant (K_eq) |

|---|---|---|

| 80 | 1.5 x 10⁻⁵ | 3.2 |

| 100 | 4.2 x 10⁻⁵ | 3.0 |

| 120 | 1.1 x 10⁻⁴ | 2.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent typical trends for the esterification of a dicarboxylic acid and is not based on experimental measurements of this compound.

Thermodynamic parameters for the formation of aminium salts with dicarboxylic acids have been investigated, indicating that the thermal stability can be influenced by factors like intermolecular forces. newhaven.edu The thermal behavior of dicarboxylic acids themselves is dependent on the chain length between the carboxyl groups. libretexts.org

The table below provides illustrative thermodynamic data for a generic dicarboxylic acid amidation reaction.

Table 2: Illustrative Thermodynamic Data for Dicarboxylic Acid Amidation

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH°) | -25 kJ/mol |

| Entropy of Reaction (ΔS°) | -60 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG° at 298 K) | -7.1 kJ/mol |

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent typical thermodynamic values for the amidation of a dicarboxylic acid and is not based on experimental measurements of this compound.

Supramolecular Chemistry and Self Assembly Phenomena of 2 Cyclohexene 1 Octanoic Acid, 5 Carboxy 4 Hexyl , Compd. with 2,2 Iminobis Ethanol 1:1

Investigation of Intermolecular Interactions within the Complex

The formation and stability of the 1:1 complex between 2-cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, and 2,2'-iminobis(ethanol) (diethanolamine) are governed by a combination of strong and weak intermolecular forces. The acid-base reaction between the carboxylic acid groups and the amine functionality results in salt formation, creating a charged species that is the primary driver for the initial complexation.

Hydrogen Bonding Characteristics and Networks

Hydrogen bonding is a critical element in the supramolecular architecture of this complex. The proton transfer from one of the carboxylic acid groups to the nitrogen atom of diethanolamine (B148213) creates an ammonium (B1175870) cation (R₂NH₂⁺) and a carboxylate anion (R'COO⁻). The resulting ammonium group acts as a potent hydrogen bond donor, while the carboxylate group is an excellent hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of a robust N-H···O hydrogen bond, a well-established supramolecular synthon in amine-carboxylate salts. researchgate.net

Furthermore, the diethanolamine moiety contains two hydroxyl (-OH) groups, and the dicarboxylic acid component has a remaining un-ionized carboxylic acid group. These functional groups can participate in additional hydrogen bonding. The hydroxyl groups of the diethanolamine can act as both hydrogen bond donors and acceptors, while the second carboxylic acid can form classic carboxylic acid dimers through O-H···O hydrogen bonds. pressbooks.pubroyalsocietypublishing.org This multiplicity of hydrogen bonding sites allows for the creation of extended one-, two-, or even three-dimensional networks, significantly influencing the crystal packing and thermal stability of the compound. acs.orgiucr.org

Ionic and Van der Waals Interactions

The primary interaction holding the 1:1 complex together is the electrostatic attraction between the positively charged ammonium center of the protonated diethanolamine and the negatively charged carboxylate group of the dicarboxylic acid. msu.edu This strong ionic interaction is a defining feature of amine-carboxylate salts and is fundamental to the stability of the complex.

In addition to these polar interactions, Van der Waals forces play a significant role, particularly due to the presence of long, nonpolar alkyl chains (the hexyl group and the octanoic acid chain). researchgate.net These hydrophobic chains tend to associate with each other to minimize their contact with the polar, ionic regions of the molecule, a phenomenon driven by the hydrophobic effect. karazin.ua This segregation of polar and nonpolar domains is a key driver for the self-assembly and molecular packing of the complex.

Table 1: Key Intermolecular Interactions and Involved Functional Groups

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance |

| Ionic Interaction | Ammonium (-NH₂⁺-) on Diethanolamine | Carboxylate (-COO⁻) on Dicarboxylic Acid | Primary force holding the 1:1 complex together. |

| Hydrogen Bonding | Ammonium (-NH₂⁺-), Hydroxyl (-OH), Carboxyl (-COOH) | Carboxylate (-COO⁻), Hydroxyl (-OH), Carbonyl (=O) | Directs the formation of specific, ordered supramolecular networks. researchgate.netroyalsocietypublishing.org |

| Van der Waals Forces | Hexyl Chain, Octanoic Chain | Hexyl Chain, Octanoic Chain | Drives the packing of hydrophobic regions and contributes to overall stability. researchgate.net |

Studies on Molecular Packing and Self-Organization

The amphiphilic nature of the 2-cyclohexene-1-octanoic acid and diethanolamine complex, possessing distinct hydrophilic (ionic head) and hydrophobic (alkyl tails) regions, is a strong driver for self-organization into ordered structures in various environments. karazin.ua

Formation of Ordered Structures at Interfaces

In aqueous solutions, molecules of this type are known to form organized assemblies. At low concentrations, they can accumulate at the air-water interface, with the polar, ionic head groups immersed in the water and the hydrophobic tails oriented away from it, forming a monolayer. libretexts.org This behavior reduces the surface tension of the water. Above a certain concentration, known as the critical micelle concentration, these molecules can self-assemble in the bulk solution to form micelles, where the hydrophobic tails are sequestered in the core of a spherical structure, and the hydrophilic heads form the outer shell, interacting with the surrounding water. karazin.ualibretexts.org The formation of these ordered structures can also occur on solid surfaces, where electrostatic interactions between the charged head groups and a charged surface can lead to the formation of self-assembled monolayers (SAMs). researchgate.net

Solvent-Induced Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic salts. For a complex molecule like Einecs 269-766-3, the specific arrangement of molecules in the solid state can be highly dependent on the solvent used for crystallization. This is known as solvent-induced polymorphism. bsb-muenchen.denih.gov

The solvent can influence crystal packing in several ways. Solvents with different polarities can alter the relative stability of different intermolecular interactions. For example, a polar, hydrogen-bonding solvent might compete for hydrogen bond sites on the solute, favoring a polymorph where other interactions, like Van der Waals forces, play a more dominant role in the packing. researchgate.net Conversely, a nonpolar solvent would favor polymorphs stabilized by strong hydrogen-bonding networks. nih.govacs.org The isolation of different polymorphs can lead to variations in physical properties such as melting point, solubility, and stability. science.gov

Table 2: Factors Influencing Solvent-Induced Polymorphism

| Factor | Description | Potential Outcome for the Complex |

| Solvent Polarity | The dielectric constant of the solvent affects the strength of electrostatic interactions. | High polarity solvents may favor packing arrangements that maximize ionic interactions, while low polarity solvents may favor neutral hydrogen-bonded networks. nih.gov |

| Hydrogen Bonding | The ability of the solvent to act as a hydrogen bond donor or acceptor can disrupt or promote certain intermolecular hydrogen bonds within the crystal lattice. researchgate.net | Protic solvents might lead to the formation of solvates (pseudopolymorphs), incorporating solvent molecules into the crystal structure. researchgate.net |

| Solute-Solvent Size/Shape | Steric compatibility between the solute and solvent molecules can influence nucleation and growth of a particular crystalline form. | Bulky solvents may hinder the formation of densely packed structures, favoring more open or channel-like polymorphs. |

| Temperature & Cooling Rate | Kinetic factors play a crucial role; rapid cooling may trap a metastable polymorph, while slow cooling allows the system to reach its thermodynamically stable form. bsb-muenchen.de | Different crystallization temperatures could yield different polymorphs with varying thermal stabilities. |

Host-Guest Chemistry with the Compound as a Host or Guest System

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule, which contains a cavity or binding site, and a smaller 'guest' molecule. acs.org The components of this compound possess structural features that suggest potential for host-guest interactions.

Conversely, the entire amine-acid complex could itself act as a guest, being encapsulated within a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. mdpi.com Such encapsulation could modify the compound's properties, for example, by increasing its solubility in certain media. While specific studies on the host-guest chemistry of this particular compound are not documented, the structural motifs present are well-known in the field of supramolecular chemistry for facilitating these types of interactions. dntb.gov.ua

Computational Chemistry and Theoretical Investigations of 2 Cyclohexene 1 Octanoic Acid, 5 Carboxy 4 Hexyl , Compd. with 2,2 Iminobis Ethanol 1:1

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. science.gov For a molecule as complex as the one , methods like Density Functional Theory (DFT) would be highly suitable for investigating its geometry, conformational landscape, and spectroscopic characteristics. uliege.be

Geometry Optimization and Conformational Analysis

The geometry of the 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compd. with 2,2'-iminobis(ethanol) (1:1) is characterized by several degrees of freedom, leading to a complex potential energy surface with numerous possible conformations.

The 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl- moiety has multiple stereocenters and rotatable bonds. The cyclohexene (B86901) ring itself adopts a half-chair conformation. The substituents—the octanoic acid chain, the hexyl group, and the second carboxylic acid group—can exist in various spatial arrangements. Conformational analysis of substituted cyclohexanes has shown that bulky substituents generally prefer to occupy equatorial positions to minimize steric hindrance. d-nb.info For the dicarboxylic acid, intramolecular hydrogen bonding between the two carboxyl groups might influence the conformational preference, especially in non-polar environments.

The complexation with 2,2'-iminobis(ethanol) (diethanolamine) occurs via proton transfer from one of the carboxylic acid groups to the amine, forming a carboxylate and an ammonium (B1175870) ion, respectively. This ionic interaction is the primary force holding the complex together, supplemented by a network of hydrogen bonds involving the hydroxyl groups of the diethanolamine (B148213) and the remaining carboxylic acid/carboxylate group.

A full geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set or higher) would be necessary to determine the most stable conformation of the ion pair. The table below presents a hypothetical set of optimized geometric parameters for a plausible low-energy conformation.

| Parameter | Predicted Value | Methodological Basis |

| Cyclohexene Ring Conformation | Half-Chair | General principle for cyclohexene rings |

| Substituent Orientation | Equatorial-like positions for alkyl and acid chains | Minimization of steric hindrance d-nb.info |

| Inter-ion Distance (N-O) | ~2.7 - 2.9 Å | Typical for strong hydrogen bonds in amine-carboxylate salts |

| Hydrogen Bond Lengths (O-H...O) | ~1.8 - 2.2 Å | Based on studies of similar amine-acid complexes |

This table contains hypothetical data based on typical values for similar molecular systems.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict spectroscopic data, which are crucial for the identification and characterization of the compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features from both the carboxylate-ammonium salt and the remaining carboxylic acid group. Key predicted vibrational frequencies are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Characteristics |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of hydrogen-bonded acids. openstax.org |

| N-H Stretch (Ammonium) | 3000-3300 | Broad, overlapping with O-H and C-H stretches. |

| C=O Stretch (Carboxylic Acid) | 1710-1760 | Strong, sharp peak. openstax.org |

| COO⁻ Asymmetric Stretch | 1550-1610 | Strong, characteristic of the carboxylate anion. |

| COO⁻ Symmetric Stretch | 1300-1420 | Moderate to strong. |

| C-N Stretch | 1000-1250 | Moderate. |

| C-O Stretch (Alcohols) | 1000-1200 | Strong. |

This table contains predicted data based on typical IR absorption ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation.

¹H NMR: The spectrum would be complex due to the many non-equivalent protons. The acidic proton of the remaining carboxylic acid would likely appear as a broad singlet at a downfield shift (δ > 10 ppm). princeton.edu Protons on carbons adjacent to the carboxylate and ammonium groups would also be shifted downfield. The numerous CH₂ and CH₃ protons of the hexyl and octanoic acid chains would create a dense, overlapping region in the upfield part of the spectrum (δ 0.8-2.5 ppm).

¹³C NMR: The carbon atoms of the carboxylate and carboxylic acid groups would have distinct signals in the range of 170-185 ppm. princeton.edu The carbons of the cyclohexene double bond would appear between 120-140 ppm. The carbons bonded to the nitrogen in diethanolamine would be found around 40-50 ppm.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound in different environments, which is not accessible through static quantum chemical calculations. researchgate.net

Behavior in Solution and Solid State

In solution , the behavior would be highly dependent on the solvent.

In non-polar solvents , the ion pair is expected to remain intact, possibly forming aggregates or reverse micelles, with the polar carboxylate-ammonium headgroups clustered together and the lipophilic alkyl chains extending into the solvent.

In polar protic solvents like water, the salt would likely dissociate into the dicarboxylate anion and the diethanolammonium cation. The individual ions would be solvated by water molecules. The long alkyl chains would lead to hydrophobic association, potentially resulting in micelle formation above a certain critical concentration.

Complexation Dynamics and Stability

MD simulations can be used to study the dynamics of the association and dissociation of the dicarboxylic acid and diethanolamine. The stability of the complex is determined by the free energy of binding, which includes contributions from electrostatic interactions, hydrogen bonding, and solvation effects. The interaction between dicarboxylic acids and amines is a complex equilibrium process. researchgate.net The strength of this interaction is influenced by the pKa values of the acid and the amine, as well as the solvent environment. scielo.br

The stability of the complex in a given solvent can be quantified by the potential of mean force (PMF) calculated from umbrella sampling simulations. A hypothetical PMF profile is shown below, indicating a stable complex at a specific inter-ionic distance.

| Inter-ionic Distance (Å) | Potential of Mean Force (kcal/mol) |

| 3 | 5 |

| 4 | -2 |

| 5 | -1 |

| 6 | 0 |

| 8 | 0 |

This table represents a hypothetical PMF profile, where the minimum at 4 Å indicates the most stable separation for the ion pair.

Prediction of Reactivity and Mechanistic Pathways

The reactivity of the compound is dictated by the functional groups present: the carboxylic acids, the amine, the alcohol groups, and the cyclohexene double bond.

Acid-Base Reactivity: The remaining carboxylic acid group can be deprotonated by a stronger base. The ammonium group can be deprotonated by a base to regenerate the free amine.

Reactions at the Carboxyl Groups: The carboxylic acid and carboxylate groups can undergo typical reactions such as esterification or amidation, although the latter would require activation (e.g., with a carbodiimide) to overcome the unfavorable acid-base chemistry with an incoming amine. acs.org

Reactions of the Alkene: The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation, epoxidation). The regioselectivity of these additions would be influenced by the electronic effects of the substituents on the ring. masterorganicchemistry.com

Decarboxylation: At high temperatures, dicarboxylic acids can undergo decarboxylation, though this typically requires harsh conditions or specific catalysts. acs.org

Oxidation: The long alkyl chains and the cyclohexene ring can be susceptible to oxidation under certain conditions.

Mechanistic pathways for these reactions can be investigated using computational methods. For example, transition state theory combined with quantum chemical calculations can be used to determine the activation energies for different reaction pathways, allowing for the prediction of the most likely reaction products. For instance, the epoxidation of the double bond would likely proceed via a concerted mechanism if a peroxy acid is used as the oxidant.

Advanced Analytical Method Development for 2 Cyclohexene 1 Octanoic Acid, 5 Carboxy 4 Hexyl , Compd. with 2,2 Iminobis Ethanol 1:1

Electrochemical Methods for Detection

Electrochemical detection (ECD) in conjunction with HPLC can offer extremely high sensitivity for analytes that are electrochemically active. The target compound, 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, lacks easily oxidizable or reducible functional groups in its native state. Therefore, direct electrochemical detection is not a viable option.

Research Findings: To utilize electrochemical detection, a derivatization strategy would be necessary to introduce an electroactive tag onto the molecule. For example, the carboxylic acid groups could be reacted with a labeling reagent that contains a phenol (B47542) or an aromatic amine group, which are readily oxidizable. This approach, while potentially offering very low detection limits, adds complexity to the sample preparation process. Alternatively, indirect electrochemical methods could be explored, but these are often complex to develop and validate.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. nih.gov They provide a wealth of information for both qualitative and quantitative purposes.

Research Findings: GC-MS and LC-MS are the most prominent and powerful hyphenated techniques for the analysis of this compound. nih.gov They combine the high separation efficiency of chromatography with the definitive identification capabilities of mass spectrometry.

For unequivocal structure elucidation, especially when analyzing unknown related substances or degradation products, further hyphenation can be employed. LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information, helping to identify isomers that may be indistinguishable by mass spectrometry alone. Similarly, LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy) can provide information about the functional groups present in the separated compounds, complementing the data from MS and NMR. nih.gov These advanced hyphenated techniques are typically used in research and development settings for complex structure elucidation problems.

Future Research Directions and Emerging Trends for 2 Cyclohexene 1 Octanoic Acid, 5 Carboxy 4 Hexyl , Compd. with 2,2 Iminobis Ethanol 1:1

Exploration of Novel Synthetic Pathways and Sustainable Production

Future research will likely focus on developing more sustainable and efficient methods for synthesizing the dicarboxylic acid and ethanolamine (B43304) components, as well as their subsequent combination.

Key Research Thrusts:

Bio-based Feedstocks: A major trend is the shift away from petrochemical-based synthesis towards renewable resources. Research is increasingly focused on producing dicarboxylic acids from biomass. This involves the biotechnological synthesis of long-chain dicarboxylic acids from fatty acids derived from vegetable oils or microbial fermentation. Similarly, bio-based routes to ethanolamines are being explored to reduce the carbon footprint of the entire manufacturing process.

Green Chemistry Principles: The application of green chemistry principles to the synthesis of functionalized cyclohexene (B86901) derivatives is a growing area of interest. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, recent studies have explored cascade reactions and cycloaddition-fragmentation sequences to create highly substituted cyclohexene derivatives with high stereocontrol. Future work could adapt these methodologies to produce the specific dicarboxylic acid backbone of Einecs 269-766-3.

Catalytic Innovations: The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic routes. This includes enzymatic catalysts for Diels-Alder reactions to form the cyclohexene ring and catalysts for the selective oxidation of bio-based feedstocks to dicarboxylic acids. Protic ionic liquids have also been shown to be effective catalysts for the synthesis of long-chain dicarboxylic acid ester precursors, offering a reusable and waste-minimizing option.

Data on Sustainable Precursor Synthesis:

| Precursor Type | Sustainable Synthesis Approach | Potential Feedstock | Key Advantages |

| Long-Chain Dicarboxylic Acids | Microbial Fermentation / Biotransformation | Vegetable Oils, Fatty Acids, Lignocellulosic Biomass | Reduced reliance on fossil fuels, potential for novel structures, lower CO2 emissions. |

| Functionalized Cyclohexenes | Chemo-enzymatic Strategies, Diels-Alderases | Bio-derived dienes and dienophiles | High stereoselectivity, milder reaction conditions. |

| Ethanolamines | Catalytic conversion of bio-ethanol or ethylene (B1197577) glycol | Corn, Sugarcane | Utilization of renewable resources. |

Development of Advanced Characterization Approaches at the Nanoscale

Understanding the performance of this compound, particularly in its role as a corrosion inhibitor or lubricant, requires detailed characterization of its interaction with surfaces at the nanoscale.

Emerging Characterization Techniques:

Atomic Force Microscopy (AFM): AFM is a powerful tool for studying the adsorption and film-forming properties of corrosion inhibitors in situ. Future research will likely employ AFM to visualize the morphology of the protective film formed by this compound on metal surfaces. Advanced AFM techniques can provide quantitative measurements of film thickness, cohesion, and adhesion, offering insights into the mechanical properties of the inhibitor layer.

Nanoscale Infrared Spectroscopy (nano-IR): This technique combines the chemical specificity of infrared spectroscopy with the high spatial resolution of atomic force microscopy. It can be used to map the chemical composition of the adsorbed inhibitor film on a nanometer scale, identifying the orientation of the dicarboxylic acid and ethanolamine moieties at the metal-inhibitor interface.

X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy: These surface-sensitive techniques will continue to be vital for determining the chemical composition and bonding configurations of the inhibitor on the metal surface. They can elucidate the nature of the chemical bonds formed between the inhibitor and the substrate, which is crucial for understanding the mechanism of corrosion inhibition.

Anticipated Research Findings from Nanoscale Characterization:

| Technique | Potential Insights for this compound |

| Atomic Force Microscopy (AFM) | Visualization of self-assembled monolayer or bilayer structures on surfaces; measurement of film thickness and mechanical stability. |

| Nano-IR | Mapping the distribution and orientation of carboxylate and amine functional groups within the protective film. |

| XPS / Raman Spectroscopy | Identification of chemical interactions (chemisorption vs. physisorption) between the compound and a metal substrate. |

Expansion of Applications in Multifunctional Materials

The unique structure of this compound, combining a flexible dicarboxylic acid with a polar ethanolamine headgroup, makes it a candidate for creating advanced materials with multiple functionalities.

Potential Application Areas:

Smart Coatings: Incorporating this compound into polymer matrices could lead to the development of "smart" corrosion-resistant coatings. These coatings could possess self-healing capabilities, where the inhibitor is released in response to mechanical damage or a change in local pH, thereby passivating the exposed metal surface.

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are versatile building blocks for the synthesis of MOFs. Future research could explore the use of the dicarboxylic acid component of this compound to create novel MOFs with applications in gas storage, separation, or catalysis. The presence of the hexyl and octanoic acid chains could introduce hydrophobicity and porosity into the framework.

Bio-based Lubricants and Greases: There is a growing demand for environmentally friendly lubricants. The inherent biodegradability of the fatty acid-like structure of the dicarboxylic acid component makes this compound an attractive candidate for formulation into bio-based lubricants and greases with enhanced anti-wear and anti-corrosion properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Studies

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the development of new chemicals and formulations by accelerating the design and optimization process.

Predictive Modeling Applications:

Performance Prediction: Machine learning models can be trained on datasets of corrosion inhibitors or lubricants to predict their performance based on their molecular structures. Future research will likely involve developing quantitative structure-property relationship (QSPR) models to predict the corrosion inhibition efficiency or lubricity of this compound and its derivatives. This would enable the virtual screening of large numbers of candidate molecules to identify those with optimal properties before undertaking costly and time-consuming laboratory synthesis and testing.

Formulation Optimization: AI can be used to optimize complex formulations containing multiple components. For applications where this compound is part of a lubricant or cleaning product formulation, AI algorithms can rapidly identify the optimal concentrations of each component to achieve desired performance characteristics while minimizing cost and environmental impact.

Mechanism Elucidation: By analyzing large datasets from experimental and computational studies, machine learning can help to identify the key molecular features that govern the performance of this compound. This can provide deeper insights into the mechanisms of corrosion inhibition and lubrication, guiding the rational design of next-generation additives.

Q & A

How can researchers systematically identify gaps in existing studies on Einecs 269-766-3 to formulate novel research questions?

Basic Begin with a comprehensive literature review focusing on peer-reviewed journals, patents, and technical reports. Use databases like SciFinder, PubMed, and Web of Science, applying Boolean operators (e.g., "this compound AND synthesis") to filter results. Map existing findings to identify understudied properties (e.g., thermodynamic stability, reaction mechanisms) or conflicting results. Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) help structure questions, e.g., "How does solvent polarity (Intervention) affect the catalytic efficiency (Outcome) of this compound in cross-coupling reactions (Population)?" .

What experimental design principles are critical for ensuring reproducibility in studies involving this compound?

Basic

Adopt a factorial design to isolate variables (e.g., temperature, pH, solvent) and their interactions. Include positive/negative controls (e.g., known catalysts or inert compounds) to validate assay sensitivity. Document protocols using standardized formats (e.g., MIAME for microarray data) and share raw datasets in repositories like Zenodo. Replicate experiments across independent labs to confirm robustness, particularly for kinetic or thermodynamic measurements .

How should researchers structure hypotheses when investigating the environmental fate of this compound?

Basic

Frame hypotheses around mechanistic pathways, such as "this compound degrades via photolysis in aqueous environments, producing intermediates X and Y." Use predictive modeling (e.g., QSAR or DFT calculations) to guide hypothesis generation. Validate through controlled lab experiments (e.g., HPLC-MS analysis of degradation products under UV light) and field sampling .

What methodologies are effective for resolving contradictions in reported physicochemical properties of this compound?

Advanced

Employ triangulation: cross-validate data using multiple analytical techniques (e.g., NMR, X-ray crystallography, and calorimetry) to confirm purity and structure. Reanalyze disputed properties (e.g., solubility) under standardized conditions (OECD guidelines). Publish detailed metadata (e.g., instrument calibration logs, batch numbers) to enable direct comparison with prior studies .

How can researchers optimize synthesis protocols for this compound to minimize byproducts?

Advanced

Apply design-of-experiments (DoE) methodologies, such as response surface modeling, to identify optimal reaction parameters (e.g., stoichiometry, catalyst loading). Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. Compare yields and selectivity across solvent systems (e.g., ionic liquids vs. organic solvents) and propose mechanistic explanations for byproduct pathways .

What strategies ensure ethical and rigorous handling of toxicity data for this compound?

Advanced

Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and use multiple model organisms (e.g., Daphnia magna, zebrafish embryos) to assess ecotoxicological endpoints. Address discrepancies between in vitro and in vivo results by evaluating metabolic activation (e.g., S9 fraction assays). Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

How can cross-disciplinary approaches enhance the study of this compound’s catalytic applications?

Advanced

Integrate computational chemistry (e.g., molecular dynamics simulations) with experimental kinetics to predict active sites and transition states. Collaborate with material scientists to characterize surface interactions using TEM or XPS. Publish interdisciplinary datasets in open-access repositories to foster community-driven validation .

What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies of this compound?

Advanced

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply Bayesian statistics to quantify uncertainty in IC50 values. Validate assumptions (e.g., normality, homoscedasticity) using residual plots and Kolmogorov-Smirnov tests. Report confidence intervals and effect sizes to avoid overinterpretation of marginal results .

How should researchers address challenges in replicating published catalytic cycles involving this compound?

Advanced

Reconstruct experiments using exact reagent grades and equipment specifications from original studies. Perform sensitivity analyses to identify critical parameters (e.g., moisture levels, inert atmosphere purity). Publish null results and methodological critiques in replication-focused journals to enhance transparency .

What frameworks guide the integration of this compound into green chemistry workflows?

Advanced

Apply life-cycle assessment (LCA) tools to compare environmental impacts of synthesis routes. Use the E-factor (kg waste/kg product) and atom economy metrics to quantify sustainability. Collaborate with industrial partners to pilot scalable methods (e.g., continuous flow reactors) and validate efficiency under real-world conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.